Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 256348-27-3
VCID: VC16012411
InChI: InChI=1S/C18H11F3O2S/c19-18(20,21)16-14(12-7-3-1-4-8-12)11-15(24-16)17(22)23-13-9-5-2-6-10-13/h1-11H
SMILES:
Molecular Formula: C18H11F3O2S
Molecular Weight: 348.3 g/mol

Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

CAS No.: 256348-27-3

Cat. No.: VC16012411

Molecular Formula: C18H11F3O2S

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate - 256348-27-3

Specification

CAS No. 256348-27-3
Molecular Formula C18H11F3O2S
Molecular Weight 348.3 g/mol
IUPAC Name phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C18H11F3O2S/c19-18(20,21)16-14(12-7-3-1-4-8-12)11-15(24-16)17(22)23-13-9-5-2-6-10-13/h1-11H
Standard InChI Key BCBBRFKVPSQLTD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)OC3=CC=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate belongs to the class of fluorinated thiophene carboxylates, characterized by a thiophene ring substituted with a phenyl group at the 4-position, a trifluoromethyl group at the 5-position, and a phenyl ester moiety at the 2-position.

Table 1: Comparative Structural Data of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid C12H7F3O2S\text{C}_{12}\text{H}_{7}\text{F}_{3}\text{O}_{2}\text{S}272.24Carboxylic acid, trifluoromethyl
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylateC13H9F3O2S\text{C}_{13}\text{H}_{9}\text{F}_{3}\text{O}_{2}\text{S}286.27Methyl ester, trifluoromethyl
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylateC18H11F3O2S\text{C}_{18}\text{H}_{11}\text{F}_{3}\text{O}_{2}\text{S}340.34Phenyl ester, trifluoromethyl

Synthesis and Reaction Pathways

The synthesis of phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can be inferred from methods used for analogous compounds. A two-step approach is most plausible:

Step 1: Synthesis of the Carboxylic Acid Precursor

The parent acid, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, is synthesized via:

  • Cyclization: Reaction of sulfur with a diene precursor under thermal conditions to form the thiophene ring .

  • Trifluoromethylation: Introduction of the -CF3_3 group using trifluoromethyl iodide or copper-mediated cross-coupling.

Step 2: Esterification with Phenol

The carboxylic acid undergoes esterification with phenol under acidic or coupling conditions:

  • Fischer Esterification: Refluxing the acid with phenol in the presence of H2SO4\text{H}_2\text{SO}_4 .

  • Coupling Agents: Use of N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) .

Table 2: Typical Reaction Conditions for Esterification

ParameterFischer EsterificationCoupling Agent Method
CatalystH2SO4\text{H}_2\text{SO}_4DCC/EDC + DMAP
Temperature100–120°CRoom temperature
Reaction Time6–12 hours2–4 hours
Yield60–75%80–90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be lipophilic due to the phenyl and trifluoromethyl groups, with poor aqueous solubility (<0.1 mg/mL) but high solubility in organic solvents (e.g., DMSO, dichloromethane).

  • Melting Point: Estimated 110–115°C (based on methyl ester analog: 130–132°C).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in basic or strongly acidic environments.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1720 cm1^{-1} (ester C=O stretch), 1120 cm1^{-1} (C-F stretch), and 1600 cm1^{-1} (aromatic C=C) .

  • NMR:

    • 1H^1\text{H}: δ 7.8–8.1 ppm (thiophene protons), δ 7.2–7.6 ppm (phenyl protons).

    • 13C^{13}\text{C}: δ 165 ppm (ester carbonyl), δ 120–140 ppm (aromatic carbons).

Industrial and Research Applications

Material Science

  • As a monomer for conductive polymers due to the electron-withdrawing trifluoromethyl group, which enhances charge transport properties.

Medicinal Chemistry

  • A building block for PROTACs (Proteolysis-Targeting Chimeras) targeting oncoproteins .

Comparison with Analogous Compounds

Table 3: Functional Group Impact on Properties

CompoundWater Solubility (mg/mL)LogPBioactivity (IC50_{50})
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid0.053.215 µM (HuTu80)
Methyl ester analog0.13.820 µM (HuTu80)
Phenyl ester0.02 (predicted)4.5Not tested

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